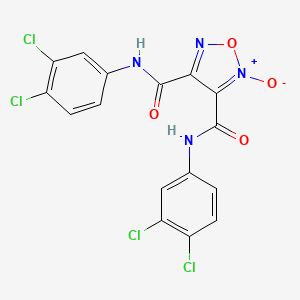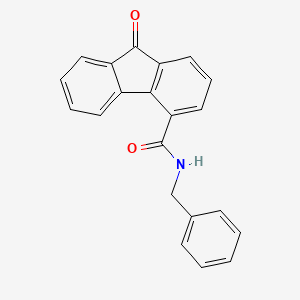![molecular formula C20H26N2O5 B11487044 diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11487044.png)
diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization of the indole ring: Introduction of methoxy and methyl groups at specific positions.
Coupling reactions: Formation of the enedioate moiety through esterification or other coupling reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition or activation: Binding to active sites of enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE: A similar compound with slight variations in functional groups.
Indole derivatives: Compounds with the indole core structure but different substituents.
Uniqueness
1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
diethyl (Z)-2-[(5-methoxy-1,2,3-trimethylindol-6-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C20H26N2O5/c1-7-26-19(23)11-16(20(24)27-8-2)21-15-10-17-14(9-18(15)25-6)12(3)13(4)22(17)5/h9-11,21H,7-8H2,1-6H3/b16-11- |
InChI Key |
VCTHFIRKTKJOLL-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\NC1=C(C=C2C(=C(N(C2=C1)C)C)C)OC |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=C(C=C2C(=C(N(C2=C1)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11486966.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11486971.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486991.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-indol-3-ylacetyl)amino]-2-(4-methoxyphenyl)acetamide](/img/structure/B11487001.png)
![1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487006.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11487013.png)
![1,2,2-Tricyanospiro[2.5]octane-1-carboxamide](/img/structure/B11487016.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11487018.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-YL}methyl)-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11487029.png)
![ethyl 2-{5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B11487042.png)
![{2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetic acid](/img/structure/B11487047.png)

